molecular formula C12H9FO2 B13717454 Methyl 3-fluoro-2-naphthoate

Methyl 3-fluoro-2-naphthoate

Cat. No.: B13717454
M. Wt: 204.20 g/mol
InChI Key: CMHPMYBDWOALOJ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-naphthoate is an organic compound with the molecular formula C12H9FO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom at the third position and a methoxycarbonyl group at the second position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the fluorine atom.

    Reduction: Methyl 3-fluoro-2-naphthyl alcohol.

    Oxidation: 3-fluoro-2-naphthoic acid.

Scientific Research Applications

Methyl 3-fluoro-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-fluoro-2-naphthoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

    Methyl 2-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-fluoro-2-naphthoic acid: The carboxylic acid analog of methyl 3-fluoro-2-naphthoate.

    Methyl 3-hydroxy-2-naphthoate: Contains a hydroxyl group instead of a fluorine atom.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 3-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3

InChI Key

CMHPMYBDWOALOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1F

Origin of Product

United States

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